5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves several steps. One of the methods includes the reaction of 5-chlorothiophene-2-carboxylic acid with N-(1-(pyridin-2-yl)pyrrolidin-3-yl)amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes .
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide include:
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMAXOZUDYIDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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